Sodium ionophore VIII

Description

Properties

IUPAC Name |

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O12/c1-3-5-7-9-11-13-15-17-19-21-23-45(24-22-20-18-16-14-12-10-8-6-4-2,43(46)56-39-41-37-52-31-29-48-25-27-50-33-35-54-41)44(47)57-40-42-38-53-32-30-49-26-28-51-34-36-55-42/h41-42H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDPQSWXOQEQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392841 | |

| Record name | Sodium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

817.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174752-42-2 | |

| Record name | Sodium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Ionophore VIII (ETH 4120)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Ionophore VIII, also known as ETH 4120, is a synthetic, neutral ionophore with a high selectivity for sodium ions (Na⁺). Its primary and well-documented application is as the active component in sodium-selective electrodes for the potentiometric determination of sodium ion concentration in aqueous solutions. This guide provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, physicochemical properties, and its principal application. Due to a lack of publicly available research, this guide will also highlight areas where further investigation is required, particularly concerning its biological effects and potential therapeutic applications.

Core Mechanism of Action

This compound functions as a carrier ionophore . This mechanism involves the encapsulation of a sodium ion, facilitating its transport across lipophilic barriers such as biological membranes or the polymeric membranes of ion-selective electrodes.[1][2] The process can be broken down into the following key steps:

-

Complexation: At the membrane interface, the ionophore, which possesses a lipophilic exterior and a hydrophilic interior, selectively binds a sodium ion. This binding is a reversible process.

-

Translocation: The resulting ionophore-ion complex, being lipid-soluble, diffuses across the hydrophobic membrane.

-

Decomplexation: On the opposite side of the membrane, the ionophore releases the sodium ion.

-

Return: The free ionophore then diffuses back to the original interface to transport another ion.

This carrier mechanism is distinct from channel-forming ionophores, which create a continuous pore through the membrane.[2]

Signaling Pathway and Experimental Workflow

Currently, there is no specific information available in the scientific literature detailing the direct effects of this compound on intracellular signaling pathways. The primary biological effect of sodium ionophores, in general, is the dissipation of the sodium ion gradient across cellular membranes.[1][2] An artificially increased intracellular sodium concentration can, in turn, affect various cellular processes. For instance, in cardiomyocytes, elevated intracellular Na⁺ can influence the activities of ion channels and transporters such as the Na⁺-Ca²⁺ exchanger and the Na⁺-K⁺ pump, potentially leading to altered action potentials.[3] However, specific studies on this compound's impact on such pathways are lacking.

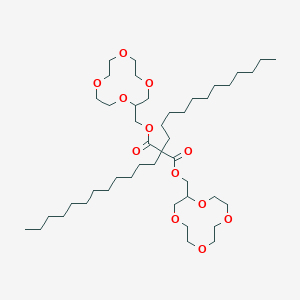

The following diagram illustrates the general mechanism of a carrier ionophore like this compound.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | [4] |

| Synonyms | ETH 4120, this compound | [4] |

| CAS Number | 174752-42-2 | [4] |

| Molecular Formula | C₄₅H₈₄O₁₂ | [4] |

| Molecular Weight | 817.1 g/mol | [4] |

| XLogP3 | 11.1 | [4] |

Note: The high XLogP3 value indicates a high degree of lipophilicity, which is a key characteristic for an effective ionophore that needs to operate within a lipid membrane environment.

Experimental Protocols

The most well-defined experimental protocol involving this compound is its use in the fabrication of sodium-selective electrodes.

Preparation of a Sodium-Selective Electrode Membrane

This protocol describes the general steps for preparing a PVC-based ion-selective membrane. The exact ratios of components may be optimized for specific applications.

Materials:

-

This compound (ETH 4120)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., 2-Nitrophenyl octyl ether)

-

Lipophilic salt/ionic additive (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

-

Solvent (e.g., Tetrahydrofuran (THF))

Procedure:

-

Dissolution of Components: In a glass vial, dissolve a precise weight of PVC, the plasticizer, this compound, and the lipophilic salt in a minimal amount of THF. A typical composition might be around 30% PVC, 60-65% plasticizer, 1-5% ionophore, and <1% lipophilic salt by weight.

-

Homogenization: Thoroughly mix the components until a homogenous, viscous solution (often referred to as a "cocktail") is formed.

-

Membrane Casting: Cast the solution onto a clean, flat glass plate or into a casting ring to a controlled thickness.

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment. This process can take 24-48 hours.

-

Membrane Conditioning: Once the membrane is formed and has been cut to the desired size for an electrode body, it is typically conditioned by soaking in a standard sodium chloride solution (e.g., 0.01 M NaCl) for several hours.[5]

The following diagram outlines the workflow for fabricating an ion-selective electrode.

Conclusion and Future Directions

This compound is a highly effective and selective sodium carrier, primarily utilized in the field of analytical chemistry for the construction of ion-selective electrodes. Its mechanism of action is well-understood as a carrier-mediated transport process. However, there is a notable absence of research into its biological effects. For drug development professionals and researchers in the life sciences, this presents both a challenge and an opportunity. Future research should focus on:

-

Determining Quantitative Ion-Binding Characteristics: Systematic studies to determine the binding and dissociation constants for sodium and other key physiological cations would provide a more complete picture of its selectivity and potential for in vivo applications.

-

Investigating Cellular Effects: Research into how this compound affects cell viability, membrane potential, and specific intracellular signaling pathways in various cell types is needed to understand its potential as a research tool or therapeutic agent.

-

Exploring Novel Applications: Beyond its use in sensors, the ability of this ionophore to manipulate sodium gradients could be explored in contexts such as antimicrobial research or the study of diseases related to ion channel dysfunction.

References

- 1. Ionophore - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Sodium Ionophore VIII: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore VIII, chemically known as Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is a synthetic ionophore with a high selectivity for sodium ions (Na⁺).[1] Its molecular structure features two 12-crown-4 ether moieties linked by a didodecylmalonate bridge. This structural arrangement creates a three-dimensional cavity that is highly complementary to the ionic radius of sodium, enabling it to selectively bind and transport Na⁺ across lipid membranes.[2][3] Primarily utilized in the field of analytical chemistry, this compound is a key component in the fabrication of sodium-selective electrodes for the potentiometric determination of sodium ion concentrations in various samples.[2]

Chemical Properties of this compound [1]

| Property | Value |

| CAS Number | 174752-42-2 |

| Molecular Formula | C₄₅H₈₄O₁₂ |

| Molecular Weight | 817.14 g/mol |

| IUPAC Name | Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate |

Discovery

The design and synthesis of the class of bis-crown ether ionophores, which includes this compound, were first reported by Suzuki and his collaborators in a 1996 publication in Analytical Chemistry. While the full text of this seminal paper could not be accessed for this review, its citation in commercial product literature for this compound indicates it as the foundational work describing the synthesis and ion-selective properties of these compounds. The research focused on developing highly selective sodium ionophores for use in ion-selective electrodes.

Synthesis

While the specific, detailed experimental protocol for the synthesis of this compound from the original publication by Suzuki et al. could not be retrieved, a representative synthesis can be inferred from the general knowledge of crown ether chemistry and the synthesis of similar malonate-bridged bis-crown ethers. The synthesis would likely involve a two-step process: first, the synthesis of the substituted malonate, followed by the esterification with the hydroxymethyl-substituted crown ether.

Representative Synthesis of a Malonate-Bridged Bis-Crown Ether

A plausible synthetic route would involve the reaction of 2-hydroxymethyl-12-crown-4 with a dialkylated malonic acid derivative, such as 2,2-didodecylmalonyl dichloride, in the presence of a base to facilitate the esterification.

Step 1: Synthesis of 2,2-didodecylmalonyl dichloride

Diethyl malonate can be dialkylated using two equivalents of dodecyl bromide in the presence of a strong base like sodium ethoxide. The resulting diethyl 2,2-didodecylmalonate is then hydrolyzed to 2,2-didodecylmalonic acid, which is subsequently converted to the acyl chloride with a chlorinating agent like thionyl chloride.

Step 2: Esterification with 2-hydroxymethyl-12-crown-4

Two equivalents of 2-hydroxymethyl-12-crown-4 are then reacted with one equivalent of 2,2-didodecylmalonyl dichloride in an aprotic solvent with a non-nucleophilic base, such as pyridine, to yield the final product, this compound.

Caption: Representative synthesis workflow for this compound.

Quantitative Data: Ion Selectivity

The primary application of this compound is in ion-selective electrodes, where its performance is dictated by its selectivity for sodium ions over other cations. The potentiometric selectivity coefficient, KpotNa,M, is a measure of this preference. While specific data for this compound from its original publication is unavailable, data for a closely related and commercially available sodium ionophore, Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate, provides a strong indication of its performance.

Potentiometric Selectivity Coefficients (log KpotNa,M) for a Similar Sodium Ionophore [2]

| Interfering Ion (M) | log KpotNa,M |

| K⁺ | -2.0 |

| Rb⁺ | -2.2 |

| Cs⁺ | -2.5 |

| NH₄⁺ | -2.3 |

| Li⁺ | -2.8 |

| Ca²⁺ | -3.5 |

| Mg²⁺ | -3.6 |

| H⁺ | -4.0 |

Note: Data for Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate in a PVC membrane with o-nitrophenyl octyl ether as a plasticizer. Lower values indicate higher selectivity for Na⁺ over the interfering ion.

Experimental Protocols

Fabrication of a Sodium-Selective PVC Membrane Electrode

This protocol describes the preparation of a polyvinyl chloride (PVC) membrane electrode incorporating this compound for the measurement of sodium ion activity.

Materials:

-

This compound

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Membrane Cocktail Preparation:

-

In a glass vial, dissolve this compound (1-2 wt%), PVC (approx. 33 wt%), the plasticizer (approx. 65 wt%), and the lipophilic salt (0.1-0.5 wt%) in a minimal amount of THF.

-

Ensure all components are fully dissolved to form a homogeneous solution.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours to form a transparent, flexible membrane.

-

-

Electrode Assembly:

-

Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

-

Mount the membrane disc into an electrode body (e.g., Philips IS-561).

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

-

Conditioning:

-

Condition the assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use.

-

Mechanism of Action

This compound functions as a carrier-type ionophore.[3] Its lipophilic exterior allows it to dissolve in and traverse lipid membranes, while its polar interior, formed by the oxygen atoms of the crown ether rings, provides a binding site for the sodium ion. The transport mechanism involves the following steps:

-

Complexation: At the membrane-aqueous interface, the ionophore selectively binds a sodium ion from the aqueous phase, shedding its hydration shell.

-

Translocation: The ionophore-ion complex, being lipid-soluble, diffuses across the lipid bilayer.

-

Decomplexation: At the other side of the membrane, the sodium ion is released into the aqueous phase.

-

Return: The free ionophore then diffuses back to the original interface to repeat the cycle.

This process facilitates the transport of sodium ions down their electrochemical gradient.

Caption: General mechanism of a carrier-type ionophore like this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its primary and thus far only documented application is in the field of chemical sensing. Like other ionophores, if introduced into a biological system, it would be expected to disrupt sodium ion gradients across cell membranes, which could have cytotoxic effects.[3] However, no studies detailing such effects or any potential therapeutic applications for this compound have been found.

Conclusion

This compound is a highly effective and selective sodium ionophore that has found a niche but important application in the construction of ion-selective electrodes. Its design, based on a bis-12-crown-4 structure, provides excellent selectivity for sodium ions, making it a valuable tool for analytical chemists. While its synthesis is based on established chemical principles, the lack of readily available starting materials for the malonate bridge has led to the development of alternative, more easily synthesized bis-crown ether ionophores. To date, the exploration of this compound has been confined to its role in chemical sensing, with no reported investigations into its biological activities or potential as a pharmacological agent. Further research would be necessary to elucidate any such properties.

References

Sodium Ionophore VIII: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Sodium Ionophore VIII, a crucial tool for researchers, scientists, and professionals in drug development. This document outlines its fundamental properties, experimental applications, and underlying mechanisms of action.

Core Properties of this compound

This compound is a chemical compound highly selective for sodium ions. It is primarily utilized in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of sodium ion concentrations in various biological and chemical samples. Key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 174752-42-2 | [1] |

| Molecular Weight | 817.1 g/mol | [1] |

| Molecular Formula | C45H84O12 | [1] |

Mechanism of Action

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[2] The fundamental mechanism involves the ionophore reversibly binding to a specific ion, in this case, sodium, and encapsulating it within a lipophilic exterior. This complex can then traverse the lipid bilayer of a cell membrane or an artificial membrane within an ion-selective electrode, effectively shuttling the ion from one side to the other. This transport disrupts the natural ion gradient, which is a key principle in both its biological effects and its function in electrochemical sensors.

Experimental Protocols

Preparation of a Sodium-Selective Electrode Membrane

Materials:

-

This compound

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer, such as bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyloctyl ether (o-NPOE)

-

A lipophilic salt (anionic additive), such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB)

-

Tetrahydrofuran (THF), as a solvent

Procedure:

-

Dissolution: A precise weight of PVC is dissolved in a minimal amount of THF. This is followed by the addition of the plasticizer, this compound, and the lipophilic salt. The mixture is stirred until all components are fully dissolved and a homogenous "cocktail" is formed.[3][4][5][6][7]

-

Casting: The resulting solution is poured into a casting ring or a suitable container to allow for the slow evaporation of the THF. This process results in the formation of a thin, uniform, ion-selective membrane.[6]

-

Electrode Assembly: A small disc is punched from the cast membrane and incorporated into an electrode body. The electrode is then filled with an internal reference solution containing a known concentration of sodium chloride.

-

Conditioning: Before use, the electrode should be conditioned by soaking it in a standard sodium solution. This step is crucial for achieving a stable and reproducible potential.

General Composition of Ion-Selective Membranes:

A typical composition for a PVC-based ion-selective membrane is a few weight percent of the ionophore and a lipophilic salt, with the remainder of the mass being the polymer matrix and a plasticizer.[5] For instance, a membrane for a different sodium ionophore (Sodium Ionophore II) utilized 1.0 wt% ionophore, 0.1 wt% KTpClPB, 65.9 wt% DOS, and 33.0 wt% PVC.[8] This can serve as a starting point for optimization with this compound.

Biological Applications and Signaling Pathways

While the primary application of this compound is in electrochemistry, its ability to alter intracellular sodium concentrations suggests potential for biological research. Ionophores, in general, are used to study the physiological roles of ions in cellular processes.[2] An increase in intracellular sodium, facilitated by an ionophore, can impact various cellular functions and signaling cascades.

For example, studies with the sodium ionophore monensin have demonstrated effects on the electrophysiology of cardiomyocytes, including alterations in action potential duration and the activity of various ion channels and transporters.[9] Other research has shown that sodium ionophores can influence neuromuscular transmission and may have therapeutic potential in conditions like muscular dystrophy.[10] Furthermore, recent studies have highlighted the role of sodium ionophores in promoting cell proliferation and angiogenesis, which are crucial processes in wound healing.[11]

The specific signaling pathways modulated by this compound have not been extensively detailed in the available literature. However, it is plausible that, like other sodium ionophores, it could indirectly influence pathways sensitive to changes in intracellular sodium concentration and membrane potential. These could include:

-

Calcium Signaling: Alterations in intracellular sodium can affect the sodium-calcium exchanger (NCX), leading to changes in intracellular calcium levels, a ubiquitous second messenger.

-

pH Regulation: Sodium-hydrogen exchangers (NHE) are sensitive to intracellular sodium, and their modulation can impact intracellular pH.

-

Cell Viability and Proliferation: As suggested by studies on other ionophores, manipulation of intracellular sodium can impact cell cycle and survival pathways.[12]

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Workflow and Pathway Diagrams

To visualize the processes described, the following diagrams are provided.

References

- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ionophore - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agscientific.com [agscientific.com]

- 11. Replenishment of mitochondrial Na+ and H+ by ionophores potentiates cutaneous wound healing in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Bioactive Artificial Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Early Studies on Sodium Ionophore VIII

Disclaimer: A comprehensive search for early academic studies detailing the initial synthesis and quantitative characterization of Sodium Ionophore VIII (CAS 174752-42-2) did not yield specific papers with potentiometric selectivity coefficients. However, information regarding its application in ion-selective electrodes (ISEs) is available through technical documents from chemical suppliers.

To fulfill the requirements of this technical guide, this document provides the known compositional data for this compound. For the purposes of illustrating quantitative data and detailed experimental methodologies, Sodium Ionophore I (ETH 227) , a well-documented and classic sodium-selective ionophore, will be used as a representative example. This approach allows for a complete guide that reflects the common practices and data presentation formats used in the field.

Introduction to Sodium Ionophores

Ionophores are lipophilic molecules that reversibly bind ions and facilitate their transport across lipid membranes.[1] Sodium-selective ionophores are crucial components in the fabrication of sensors for measuring sodium ion concentrations in a variety of matrices, including clinical, environmental, and industrial samples. This compound (Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate) is a synthetic ionophore designed for this purpose. The core function of such ionophores in a sensor is to selectively complex with Na⁺ ions, generating a potential difference across an ion-selective membrane that can be measured and correlated to the ion concentration.

Data Presentation: Selectivity of Sodium Ionophore I (ETH 227)

The performance of an ionophore is defined by its ability to selectively bind the target ion in the presence of other interfering ions. This is quantified by the potentiometric selectivity coefficient (KpotNa,M). The lower the value of the coefficient, the higher the selectivity for sodium (Na⁺) over the interfering ion (M).

The following table summarizes the selectivity coefficients for the representative Sodium Ionophore I .

Table 1: Potentiometric Selectivity Coefficients for Sodium Ionophore I (ETH 227)

| Interfering Ion (M) | Selectivity Coefficient (log KpotNa,M) |

|---|---|

| Potassium (K⁺) | -1.5 |

| Ammonium (NH₄⁺) | -1.6 |

| Magnesium (Mg²⁺) | -2.4 |

| Calcium (Ca²⁺) | 0.0 |

Data sourced from product information for a Na+-selective field-effect transistor (ISFET) utilizing Sodium Ionophore I.

Experimental Protocols

The following protocols describe the preparation of an ion-selective electrode and the method for determining its selectivity, based on common practices in early studies.

This protocol outlines the fabrication of a polymer membrane electrode, a standard format for ionophore-based sensors.

I. Recommended Membrane Composition for this compound:

While quantitative performance data from early studies is unavailable, a recommended membrane cocktail for an ISE based on this compound has been published:

-

Ionophore: 2.8 wt% this compound

-

Lipophilic Additive: 0.6 wt% Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

Plasticizer: 69.0 wt% 2-Nitrophenyl octyl ether (o-NPOE)

-

Polymer Matrix: 27.6 wt% Poly(vinyl chloride) (PVC), high molecular weight

II. Detailed Step-by-Step Preparation Protocol (using Sodium Ionophore I as an example):

-

Component Weighing: In a small glass vial, accurately weigh the membrane components. For a typical membrane using Sodium Ionophore I, the composition would be:

-

1.0 mg Sodium Ionophore I

-

66.0 mg Bis(1-butylpentyl) decane-1,10-diyl diglutarate (Plasticizer)

-

33.0 mg Poly(vinyl chloride) (PVC)

-

-

Dissolution: Add approximately 1.5 mL of a volatile solvent, such as tetrahydrofuran (THF), to the vial. Seal the vial and agitate gently until all components are fully dissolved, resulting in a clear, slightly viscous solution.

-

Membrane Casting: Pour the solution into a 2 cm diameter glass ring resting on a clean, flat glass plate. Cover the setup loosely to allow for slow solvent evaporation over 24-48 hours. This process yields a transparent, flexible membrane approximately 0.3 mm thick.

-

Electrode Assembly:

-

Cut a small disk (typically 5-7 mm in diameter) from the master membrane.

-

Glue the membrane disk to the polished end of a PVC electrode body using a PVC-THF slurry or a suitable adhesive.

-

Allow the adhesive to dry completely.

-

-

Filling and Conditioning:

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

Condition the assembled electrode by soaking its tip in a 0.1 M NaCl solution for at least 4 hours before use.

-

The Fixed Interference Method (FIM) is a widely accepted IUPAC-recommended procedure for evaluating the selectivity of an ISE.

-

Prepare Solutions:

-

Primary Ion Solutions: Prepare a series of standard solutions of the primary ion (NaCl) with concentrations ranging from 10⁻⁶ M to 1.0 M.

-

Mixed Solutions: For each interfering ion to be tested (e.g., KCl, CaCl₂, MgCl₂), prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl, from 10⁻⁶ M to 1.0 M).

-

-

Calibration Curve:

-

Immerse the conditioned Na⁺-selective electrode and a reference electrode into the standard NaCl solutions, starting from the most dilute.

-

Record the stable potential (in millivolts) for each solution.

-

Plot the potential (E) versus the logarithm of the NaCl activity (log aNa). This generates the primary calibration curve.

-

-

Interference Measurement:

-

Rinse and immerse the electrodes in the series of mixed solutions containing one of the interfering ions.

-

Record the stable potential for each solution.

-

Plot these potential values on the same graph against log aNa.

-

-

Calculate Selectivity Coefficient:

-

The intersection point of the calibration curve and the interference curve provides the activity of the primary ion (aNa) that gives the same potential response as the fixed activity of the interfering ion (aM).

-

The selectivity coefficient (KpotNa,M) is calculated using the formula: KpotNa,M = aNa / (aM)zNa/zM where zNa and zM are the charges of the sodium and interfering ions, respectively.

-

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the function and preparation of ionophore-based sensors.

Caption: Ionophore selectively binding and transporting Na⁺ across the membrane.

Caption: Workflow for preparing and evaluating a sodium-selective electrode.

References

In-Depth Technical Guide to the Biological Function of Sodium Ionophore VIII in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Sodium Ion Transport

Sodium Ionophore VIII, also known as ETH 2120, is a synthetic, charge-neutral ionophore with a high selectivity for sodium ions (Na⁺). Its primary biological function is to facilitate the transport of Na⁺ across lipid membranes of cellular and subcellular compartments, effectively increasing the permeability of these membranes to sodium. This action is independent of endogenous cellular transport proteins. By creating a transient lipophilic complex with a sodium ion, this compound shuttles the ion across the otherwise impermeable lipid bilayer, dissipating the sodium gradient. This disruption of the carefully maintained electrochemical gradient of sodium can have profound effects on a multitude of cellular processes.

Mechanism of Action

This compound functions as a mobile carrier ionophore. Its molecular structure is designed to create a hydrophilic pocket with a high affinity for the sodium ion, while the exterior of the molecule is lipophilic. This allows the ionophore to embed within the cell membrane. The mechanism can be conceptualized in the following steps:

-

Complexation: At the membrane-extracellular fluid interface, the ionophore binds a sodium ion, forming a Na⁺-ionophore complex.

-

Translocation: The lipophilic nature of the complex allows it to diffuse across the lipid bilayer.

-

Decomplexation: At the membrane-cytosol interface, the lower intracellular sodium concentration favors the dissociation of the sodium ion from the ionophore.

-

Return: The free ionophore then diffuses back to the extracellular side of the membrane to repeat the cycle.

This process leads to a net influx of Na⁺ into the cell, down its concentration gradient.

Quantitative Data

| Property | Value/Description |

| Synonyms | ETH 2120, N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide |

| Molecular Formula | C₃₄H₅₂N₂O₄ |

| Molecular Weight | 552.79 g/mol |

| CAS Number | 81686-22-8 |

| Ion Selectivity | Highly selective for Na⁺. Precise selectivity coefficients in biological membranes are not widely published, but its use in sensitive electrodes demonstrates high selectivity over K⁺, Ca²⁺, and Mg²⁺. |

| Binding Constant | The precise binding constant for Na⁺ in a lipid bilayer environment is not well-documented in the available literature. |

| Transport Rate | The rate of Na⁺ transport is dependent on several factors, including the concentration of the ionophore, the magnitude of the Na⁺ gradient, and the composition and physical state of the lipid membrane. |

Key Biological Effects and Signaling Pathways

The primary effect of this compound is the elevation of intracellular sodium concentration ([Na⁺]i). This alteration can trigger a cascade of downstream events, impacting various signaling pathways and cellular functions.

Disruption of Cellular Bioenergetics

In prokaryotic systems, such as the bacterium Acetobacterium woodii, this compound has been shown to dissipate the sodium motive force. This disrupts chemiosmotic energy conservation, leading to a decrease in or complete abolishment of ATP synthesis.[1][2]

Figure 1: Effect of this compound on bacterial bioenergetics.

Alteration of Cardiac Myocyte Electrophysiology

In cardiomyocytes, an increase in intracellular sodium, as induced by sodium ionophores like monensin, can have significant effects on the electrophysiological properties of the cells.[3][4] These changes are complex and involve the modulation of various ion channels and transporters.

-

Sodium-Calcium Exchanger (NCX): Elevated [Na⁺]i reduces the driving force for Ca²⁺ extrusion by the NCX, and can even reverse its operation, leading to an increase in intracellular calcium ([Ca²⁺]i).

-

Sodium-Potassium Pump (Na⁺/K⁺-ATPase): An increase in [Na⁺]i stimulates the activity of the Na⁺/K⁺ pump as the cell attempts to restore its sodium gradient.

-

Voltage-Gated Ion Channels: The altered ionic environment and membrane potential can modulate the activity of voltage-gated sodium, potassium, and calcium channels, affecting the action potential duration and shape.

Figure 2: Signaling consequences of increased [Na⁺]i in cardiomyocytes.

Experimental Protocols

General Protocol for Inducing Sodium Influx in Cultured Cells

This protocol provides a general framework for utilizing this compound to increase intracellular sodium concentration in a controlled manner for experimental purposes. The specific concentrations and incubation times will need to be optimized for the cell type and experimental question.

Materials:

-

This compound (ETH 2120)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cultured cells of interest

-

Appropriate cell culture medium

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with varying concentrations of NaCl for calibration curves (if measuring [Na⁺]i)

-

Sodium-sensitive fluorescent indicator (e.g., Sodium Green, CoroNa Green)

-

Fluorescence microscope or plate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A typical concentration is 1-10 mM. Store at -20°C.

-

Cell Preparation: Plate cells in a suitable format for the intended analysis (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.

-

Loading with Sodium Indicator (Optional): If directly measuring [Na⁺]i, load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Ionophore Treatment:

-

Dilute the this compound stock solution in the appropriate experimental buffer or cell culture medium to the desired final concentration. A typical starting range is 1-10 µM.

-

Remove the culture medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period. This can range from minutes to hours, depending on the desired level of sodium influx and the experimental endpoint.

-

-

Analysis:

-

For fluorescence-based measurements of [Na⁺]i, acquire data using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen indicator.

-

For other downstream analyses (e.g., western blotting, gene expression analysis, measurement of ATP levels), lyse the cells after the ionophore treatment and proceed with the relevant protocol.

-

Experimental Workflow Diagram:

Figure 3: General experimental workflow for using this compound.

Applications in Research and Drug Development

-

Studying Sodium Homeostasis: this compound is a valuable tool for investigating the roles of sodium gradients in various cellular processes.

-

Investigating Ion Channel and Transporter Function: By manipulating the sodium gradient, researchers can study the behavior of voltage-gated ion channels, as well as sodium-dependent transporters and exchangers.

-

Calibration of Fluorescent Indicators: It can be used in conjunction with other ionophores (e.g., gramicidin, monensin) to equilibrate intracellular and extracellular ion concentrations for the calibration of fluorescent ion indicators.

-

Antimicrobial Research: The disruption of ion gradients is a known mechanism of antimicrobial action, and ionophores are studied for their potential as antibacterial and antifungal agents.

-

Neuroscience Research: Altering sodium gradients can impact neuronal excitability and synaptic transmission, making sodium ionophores useful tools in neurobiological studies.

Conclusion

This compound (ETH 2120) is a potent and selective tool for the manipulation of sodium ion gradients across cellular membranes. Its ability to increase intracellular sodium concentration provides researchers with a method to probe the intricate roles of this ion in cellular signaling, bioenergetics, and electrophysiology. A thorough understanding of its mechanism of action and careful optimization of experimental conditions are crucial for its effective use in advancing our knowledge of cellular function and for the development of novel therapeutic strategies.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Ionophore VIII: Facilitating Sodium Transport Across Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Ionophore VIII is a synthetic ionophore that facilitates the transport of sodium ions (Na⁺) across lipid membranes. This document provides a comprehensive technical overview of its mechanism of action, methods for its study, and its characteristics. While specific quantitative transport data for this compound is not extensively available in publicly accessible literature, this guide presents the fundamental principles and experimental frameworks for its characterization.

Introduction

Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across hydrophobic membranes, such as the lipid bilayers of cells. They play a crucial role in regulating ion gradients, which are fundamental to numerous physiological processes. This compound is a carrier ionophore, meaning it physically binds to a sodium ion, shuttles it across the membrane, and releases it on the other side. This mode of action distinguishes it from channel-forming ionophores, which create a pore through the membrane. Understanding the mechanics of this compound is vital for its application in research, diagnostics, and potentially as a therapeutic agent.

Structure of this compound

The chemical structure of this compound, bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is crucial to its function. It possesses a hydrophilic core capable of coordinating a sodium ion and a lipophilic exterior that allows it to dissolve in and traverse the lipid membrane.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₄₅H₈₄O₁₂ |

| Molecular Weight | 817.1 g/mol |

| CAS Number | 174752-42-2 |

Mechanism of Action: A Carrier-Mediated Transport

This compound facilitates the transport of sodium ions down their electrochemical gradient. This process does not require metabolic energy and is therefore a form of facilitated diffusion. The transport cycle can be broken down into four key steps:

-

Binding: The ionophore, present in the membrane, binds a sodium ion from the aqueous solution on one side of the membrane.

-

Translocation: The ionophore-ion complex diffuses across the lipid bilayer.

-

Release: On the opposite side of the membrane, the ionophore releases the sodium ion into the aqueous environment.

-

Return: The free ionophore then diffuses back to the original side to repeat the cycle.

This carrier mechanism is distinct from a channel mechanism, which would involve the formation of a continuous pore across the membrane.

Figure 1. Carrier-mediated transport mechanism of this compound.

Quantitative Data on Sodium Transport

Ion Selectivity

The selectivity of an ionophore for its target ion over other competing ions is a critical parameter. It is typically expressed as a selectivity coefficient (KpotNa,M), where a smaller value indicates higher selectivity for Na⁺ over the interfering ion M.

Table 1: Hypothetical Potentiometric Selectivity Coefficients for this compound

| Interfering Ion (M) | Charge | Hypothetical log(KpotNa,M) |

| Potassium (K⁺) | +1 | -2.5 |

| Calcium (Ca²⁺) | +2 | -3.0 |

| Magnesium (Mg²⁺) | +2 | -3.2 |

| Lithium (Li⁺) | +1 | -1.8 |

| Protons (H⁺) | +1 | -4.0 |

Note: These values are illustrative and not based on experimental data for this compound.

Transport Kinetics

The efficiency of ion transport can be quantified by determining the transport rate constant (k) and the binding affinity (dissociation constant, Kd) of the ionophore for the ion.

Table 2: Hypothetical Kinetic Parameters for this compound

| Parameter | Hypothetical Value | Description |

| Transport Rate (k) | 10⁴ ions/s/molecule | The number of ions transported by a single ionophore molecule per second. |

| Dissociation Constant (Kd) | 5 mM | The concentration of Na⁺ at which half of the ionophore molecules are bound to an ion. |

Note: These values are illustrative and not based on experimental data for this compound.

Experimental Protocols for Studying this compound

The characterization of this compound's function relies on in vitro experimental systems that mimic biological membranes. The two primary methods are vesicle-based fluorescence assays and planar lipid bilayer electrophysiology.

Vesicle-Based Fluorescence Assay

This method uses artificial lipid vesicles (liposomes) to encapsulate a sodium-sensitive fluorescent dye. The addition of this compound to the exterior of these vesicles facilitates the influx of sodium ions, leading to a change in the fluorescence of the entrapped dye.

Detailed Methodology:

-

Liposome Preparation:

-

Prepare a lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in a chloroform/methanol solution.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a buffer containing a sodium-sensitive fluorescent dye (e.g., Corona™ Green or SGFI).

-

Subject the hydrated lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar vesicles of a uniform size.

-

Remove the external dye by size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Place the liposome suspension in a fluorometer cuvette.

-

Establish a baseline fluorescence reading.

-

Add a concentrated solution of a sodium salt (e.g., NaCl) to the external buffer to create a sodium gradient.

-

Add a solution of this compound (typically in a solvent like DMSO or ethanol) to initiate transport.

-

Monitor the change in fluorescence over time. The rate of fluorescence change is proportional to the rate of sodium influx.

-

-

Data Analysis:

-

Normalize the fluorescence data.

-

Fit the kinetic data to an appropriate model to determine the initial rate of transport.

-

Varying the concentrations of sodium and the ionophore allows for the determination of kinetic parameters such as the transport rate constant.

-

Navigating the Challenges of Sodium Ionophore VIII: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals critical insights into the solubility and stability of Sodium Ionophore VIII. This in-depth whitepaper provides essential data and experimental protocols to effectively utilize this complex molecule in research and development.

This compound, a key component in various scientific applications, including ion-selective electrodes and transmembrane transport studies, presents unique challenges due to its physicochemical properties. Understanding its behavior in different solvent systems is paramount for generating reliable and reproducible experimental results. This guide addresses this need by consolidating crucial information on its solubility and stability, supported by detailed methodologies.

Solubility Profile of this compound

The inherent lipophilicity of this compound governs its solubility across a range of solvents. While empirical data for this specific ionophore is not extensively published, its structural characteristics as a large, complex polyether suggest a high solubility in nonpolar organic solvents and limited solubility in aqueous solutions. The provided table summarizes the expected solubility based on its structural similarity to other large ionophores and the general properties of crown ethers.

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent | Type | Expected Solubility | Rationale/Notes |

| Water | Aqueous | Very Low / Insoluble | The large hydrophobic hydrocarbon chains and polyether structure result in poor interaction with water molecules. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Similar to water, the high polarity and ionic nature of the buffer do not favor the dissolution of the lipophilic ionophore. |

| Ethanol | Polar Protic Organic | Moderately Soluble | The presence of a hydroxyl group allows for some interaction, but the large nonpolar regions of the ionophore limit high solubility. |

| Methanol | Polar Protic Organic | Moderately Soluble | Similar to ethanol, it can solvate the ether linkages to some extent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Highly Soluble | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Organic | Highly Soluble | Similar to DMSO, DMF is an effective solvent for large organic molecules. |

| Chloroform | Nonpolar Organic | Highly Soluble | The nonpolar nature of chloroform effectively solvates the hydrophobic exterior of the ionophore. |

| Dichloromethane (DCM) | Nonpolar Organic | Highly Soluble | Similar to chloroform, DCM is a good solvent for lipophilic compounds. |

| Ethyl Acetate | Moderately Polar Organic | Soluble | Offers a balance of polarity that can accommodate the different regions of the ionophore molecule. |

| Hexane | Nonpolar Organic | Soluble | The long hydrocarbon chains of the ionophore are readily solvated by nonpolar alkanes. |

Stability Considerations and Potential Degradation Pathways

The stability of this compound is a critical factor for its storage and experimental use. The molecule's structure, containing multiple ether linkages and ester groups, is susceptible to degradation under certain conditions.

Table 2: Stability Profile and Potential Degradation of this compound

| Condition | Potential Effect | Primary Degradation Pathway |

| Aqueous Solutions (Acidic pH) | Potential for slow degradation | Hydrolysis: The ether and ester linkages are susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the macrocyclic structure and loss of ionophoric activity.[1] |

| Aqueous Solutions (Neutral/Alkaline pH) | Generally stable | While some ionophores show stability in neutral to alkaline conditions, prolonged exposure should be monitored.[1] |

| Elevated Temperature | Increased degradation rate | Thermolysis: Can accelerate hydrolysis and oxidation reactions, leading to faster breakdown of the molecule. |

| Exposure to Light | Potential for degradation | Photolysis/Photo-oxidation: The absorption of UV light can generate reactive oxygen species that attack the polyether backbone, leading to chain cleavage and the formation of various oxidation products.[2][3][4][5] |

| Presence of Oxidizing Agents | Degradation | Oxidation: Strong oxidizing agents can lead to the oxidation of the ether linkages, compromising the integrity of the ionophore. |

Experimental Protocols

To ensure accurate and reproducible results, standardized protocols for determining the solubility and stability of this compound are essential.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Micro-centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid. A filtration step using a chemically compatible syringe filter can also be used.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

References

- 1. Abiotic degradation of antibiotic ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Key suppliers and purity grades for Sodium ionophore VIII

For researchers, scientists, and professionals in drug development, understanding the tools available for modulating and measuring ion concentrations is paramount. Sodium Ionophore VIII is a specialized chemical tool used to selectively transport sodium ions across lipid membranes. This guide provides a comprehensive overview of its key suppliers, purity grades, and detailed experimental applications, presenting quantitative data in accessible formats and visualizing complex processes.

Core Properties and Identification

This compound, identified by the CAS number 174752-42-2 , is chemically known as bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate.[1] Its structure allows it to form a stable complex with sodium ions, facilitating their movement across hydrophobic barriers such as cell membranes.

| Property | Value |

| CAS Number | 174752-42-2[1] |

| Molecular Formula | C45H84O12[2] |

| Molecular Weight | 817.14 g/mol [1] |

| IUPAC Name | bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate[1] |

Key Suppliers and Purity Grades

A crucial aspect for reproducible research is the quality and purity of the reagents. The following table summarizes the known suppliers of this compound and the available purity grades based on currently available information. Researchers are advised to request certificates of analysis from suppliers for the most up-to-date and lot-specific purity data.

| Supplier | Purity Grade | Notes |

| Alfa Chemistry | 96% | - |

| LEAP CHEM CO., LTD. | Not specified | Offers the product for research, development, and production.[2] |

| Shaanxi Dideu Medichem Co. Ltd. | 99% (Industrial Grade) | - |

Experimental Protocols and Applications

The primary application of this compound is in the creation of sodium-selective electrodes. However, its ability to alter intracellular sodium concentrations also opens avenues for its use in various biological studies, including neuroscience and cardiovascular research.

Preparation of a Sodium-Selective Electrode Membrane

This protocol is adapted from recommendations for creating a potentiometric sensor to measure sodium ion activity.

Materials:

-

This compound

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

2-Nitrophenyl octyl ether (NPOE)

-

Poly(vinyl chloride) (PVC), high molecular weight

Membrane Composition:

| Component | Percentage by Weight |

| This compound | 0.6% |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | 69.0% |

| 2-Nitrophenyl octyl ether (NPOE) | 27.6% |

| Poly(vinyl chloride) (PVC) | As needed to complete the membrane |

Procedure:

-

Dissolve the appropriate amounts of this compound, NaTFPB, and NPOE in a suitable solvent, such as tetrahydrofuran (THF).

-

Add the PVC to the mixture and stir until it is completely dissolved, and the solution is homogeneous.

-

Cast the membrane by pouring the solution into a glass ring on a glass plate and allowing the solvent to evaporate slowly over 24-48 hours.

-

Once the membrane is formed, it can be cut to the desired size and incorporated into an electrode body.

-

The electrode should be conditioned in a 0.01 M NaCl solution before use.

General Protocol for Altering Intracellular Sodium Concentration for In Vitro Studies

This is a generalized protocol that can be adapted for various cell-based assays to study the effects of increased intracellular sodium.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Fluorescent sodium indicator (e.g., Sodium Green, SBFI)

-

Cells of interest cultured on a suitable plate or coverslip

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C.

-

Cell Loading with Sodium Indicator (Optional): If measuring intracellular sodium is desired, load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the AM ester form of the dye.[3][4]

-

Prepare Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium or physiological buffer to the desired final concentration. The optimal concentration will need to be determined empirically for each cell type and experimental question but typically ranges from 1-10 µM.

-

Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired period to allow the ionophore to incorporate into the cell membrane and facilitate sodium influx. The incubation time will vary depending on the experimental goals.

-

Measurement: Proceed with the downstream experimental measurements, which could include fluorescence microscopy to measure intracellular sodium, electrophysiological recordings, or assays for cell viability, signaling pathway activation, or gene expression.

Calibration (for fluorescence measurements): To quantify intracellular sodium concentrations, a calibration curve should be generated at the end of the experiment. This is typically achieved by using a combination of ionophores (e.g., gramicidin and monensin) to equilibrate the intracellular and extracellular sodium concentrations across a range of known extracellular sodium concentrations.[5]

Visualizing Ionophore Function and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of ionophore action and a typical experimental workflow for studying its effects.

Potential Areas of Investigation

The ability to manipulate intracellular sodium levels with this compound is relevant to several areas of biological research:

-

Neuroscience: Intracellular sodium dynamics are crucial for neuronal excitability and synaptic transmission.[6] Altering these dynamics can help elucidate the role of sodium in processes like action potential generation and neurotransmitter release.

-

Cardiovascular Physiology: In cardiac myocytes, intracellular sodium concentration is a key regulator of contractility and electrical activity through its influence on the sodium-calcium exchanger.[7] Studies on cardiac sodium storage and its role in heart failure are an active area of research.[5]

-

Cellular Homeostasis and Disease: Dysregulation of sodium homeostasis is implicated in various pathological conditions. Ionophores can be used to model these conditions in vitro to study the downstream consequences on cell signaling, metabolism, and viability.

This guide provides a foundational understanding of this compound for researchers. As with any experimental tool, careful optimization and validation are necessary for obtaining reliable and meaningful results.

References

- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Slow Dynamics of Intracellular Sodium Concentration Increase the Time Window of Neuronal Integration: A Simulation Study [frontiersin.org]

- 7. Na+ Transport in Cardiac Myocytes; Implications for Excitation-Contraction Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intracellular Sodium Measurement Using Sodium Ionophore VIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a wide range of physiological and pathophysiological processes, including neuronal excitability, muscle contraction, and cellular homeostasis.[1] Fluorescent indicators are powerful tools for monitoring dynamic changes in [Na⁺]i in living cells. The accuracy of these measurements relies on the proper calibration of the fluorescent signal. Sodium ionophores are essential for this in situ calibration process, as they facilitate the equilibration of intracellular and extracellular Na⁺ concentrations.

This document provides a detailed guide on the principles and a generalized protocol for the use of a novel ionophore, Sodium Ionophore VIII , for the purpose of intracellular sodium measurement. While specific data for this compound is not widely available in published literature, this guide outlines the necessary steps for its characterization and application in conjunction with common fluorescent sodium indicators.

Principle of Measurement and the Role of Ionophores

Intracellular sodium measurement using fluorescent indicators involves loading cells with a Na⁺-sensitive dye. The fluorescence intensity or spectral properties of the dye change upon binding to Na⁺. To convert the fluorescence signal into an absolute concentration, an in situ calibration is performed. This is where a sodium ionophore is crucial.

A sodium ionophore is a lipid-soluble molecule that can transport ions across cell membranes, effectively creating a temporary pore or shuttle for a specific ion.[2] By treating dye-loaded cells with a sodium ionophore, the cell membrane becomes permeable to Na⁺, allowing the intracellular Na⁺ concentration to equilibrate with the known Na⁺ concentration of the extracellular buffer. By exposing the cells to a series of calibration buffers with varying Na⁺ concentrations in the presence of the ionophore, a calibration curve can be generated, relating the fluorescence signal to the [Na⁺]i.

Characterization of this compound

Before routine use, the properties of a novel ionophore like this compound must be characterized. Key parameters include its optimal concentration, ion selectivity, and kinetics of ion equilibration.

Determining Optimal Concentration

The ideal concentration of this compound should be high enough to induce rapid equilibration of Na⁺ across the plasma membrane but low enough to avoid cytotoxic effects or significant disruption of intracellular organelles. This can be determined by titrating the ionophore concentration and monitoring the rate and extent of fluorescence change in cells loaded with a sodium indicator and exposed to a high Na⁺ buffer.

Determining Ion Selectivity

An effective sodium ionophore should exhibit high selectivity for Na⁺ over other cations, particularly potassium (K⁺), which is present at high concentrations inside the cell. The selectivity can be assessed by comparing the ionophore's ability to transport Na⁺ versus K⁺ across the cell membrane or artificial lipid bilayers.

Fluorescent Sodium Indicators

Several fluorescent indicators are available for measuring intracellular sodium. The choice of indicator depends on the specific application, the available instrumentation, and the desired mode of measurement (ratiometric vs. single wavelength).

| Indicator | Excitation (nm) | Emission (nm) | Kd for Na⁺ (mM) | Selectivity (Na⁺ over K⁺) | Key Features |

| SBFI | 340/380 | 505 | 11.3 (in 135 mM K⁺)[1] | ~18-fold[1] | Ratiometric, UV-excitable. Reduces effects of photobleaching and dye loading variations.[3] |

| Sodium Green | 492 | 516 | 21 (in 135 mM K⁺)[4][5] | ~41-fold[1][4] | Visible light excitation, higher quantum yield than SBFI.[1][4] |

| CoroNa Green | 492 | 516 | ~80[1] | --- | Visible light excitation, suitable for confocal microscopy.[6] |

| ING-2 | 525 | 545 | 20[3] | High | Yellow-green fluorescent indicator, suitable for HTS.[3] |

Experimental Protocols

This section provides a generalized protocol for using this compound for the in situ calibration of a fluorescent sodium indicator in cultured cells.

Materials

-

This compound

-

Fluorescent sodium indicator (e.g., SBFI-AM, Sodium Green-AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Calibration Buffers: A series of buffers with varying [Na⁺] and [K⁺] such that [Na⁺] + [K⁺] remains constant (e.g., 140 mM).

-

Cultured cells on coverslips or in microplates

-

Fluorescence microscope or plate reader

Protocol 1: Loading Cells with Fluorescent Sodium Indicator

-

Prepare Loading Solution:

-

Prepare a stock solution of the AM ester of the chosen sodium indicator (e.g., 1-5 mM in anhydrous DMSO).

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For a final loading concentration of 5 µM indicator, mix the appropriate volume of the indicator stock solution with an equal volume of the Pluronic F-127 stock solution.

-

Dilute this mixture into pre-warmed physiological buffer to the final desired concentration.

-

-

Cell Loading:

-

Wash cultured cells once with the physiological buffer.

-

Incubate the cells with the loading solution for 30-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

Wash the cells two to three times with the physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before proceeding with measurements.

-

Protocol 2: In Situ Calibration using this compound

-

Prepare Ionophore Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO or ethanol). The optimal solvent and concentration should be determined based on the ionophore's properties.

-

-

Calibration Procedure:

-

Place the dye-loaded cells on the fluorescence imaging setup.

-

Acquire a baseline fluorescence signal in a standard physiological buffer.

-

Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 140 mM). The sum of [Na⁺] and [K⁺] should be kept constant to maintain physiological ionic strength.

-

Add this compound to each calibration buffer at its predetermined optimal concentration (e.g., 1-10 µM). It is also recommended to include a protonophore (like CCCP) and a K⁺ ionophore (like valinomycin) to dissipate other ion gradients that might affect the calibration.[7]

-

Sequentially perfuse the cells with the calibration buffers, starting from the lowest Na⁺ concentration.

-

Record the steady-state fluorescence signal for each calibration point.[7]

-

At the end of the experiment, obtain the minimum fluorescence (Fmin) by perfusing with a zero Na⁺ buffer and the maximum fluorescence (Fmax) with a high Na⁺ buffer.

-

Data Presentation and Analysis

The collected fluorescence data is used to generate a calibration curve. For a ratiometric indicator like SBFI, the ratio of fluorescence intensities at the two excitation wavelengths is plotted against the corresponding [Na⁺]. For a single-wavelength indicator like Sodium Green, the background-corrected fluorescence intensity is used.

Example Calibration Data (Hypothetical for this compound)

| [Na⁺] (mM) | Fluorescence Ratio (SBFI) | Fluorescence Intensity (Sodium Green) |

| 0 | Rmin (e.g., 0.4) | Fmin (e.g., 150) |

| 10 | 0.6 | 300 |

| 20 | 0.8 | 450 |

| 50 | 1.2 | 700 |

| 100 | 1.5 | 900 |

| 140 | Rmax (e.g., 1.8) | Fmax (e.g., 1000) |

The intracellular sodium concentration in experimental conditions can then be calculated using the Grynkiewicz equation for ratiometric dyes or a similar equation for single-wavelength dyes, using the parameters derived from the calibration curve.

Visualizations

Caption: Experimental workflow for intracellular sodium measurement.

Caption: Ionophore-mediated equilibration of intracellular and extracellular sodium.

Troubleshooting

-

Low fluorescence signal: Insufficient dye loading. Optimize loading time, temperature, or dye concentration.

-

High background fluorescence: Incomplete removal of extracellular dye. Ensure thorough washing.

-

No response to ionophore: Ionophore concentration may be too low, or the ionophore may be inactive.

-

Cell death: Ionophore concentration may be too high, leading to cytotoxicity.

Conclusion

References

- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - KE [thermofisher.com]

- 2. agscientific.com [agscientific.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]

- 5. ftp.jaist.ac.jp [ftp.jaist.ac.jp]

- 6. Properties of the new fluorescent Na+ indicator CoroNa Green: comparison with SBFI and confocal Na+ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for preparing Sodium ionophore VIII stock solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and use of stock solutions of Sodium Ionophore VIII, a chemical agent used to transport sodium ions across biological membranes. These protocols and notes are intended to ensure accurate and reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a lipophilic molecule that facilitates the transport of sodium ions (Na⁺) across lipid bilayers in a non-physiological manner. This disruption of the natural sodium gradient can be utilized to study the downstream effects of altered intracellular sodium concentrations.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 174752-42-2 | [1][2] |

| Molecular Formula | C₄₅H₈₄O₁₂ | [1] |

| Molecular Weight | 817.14 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage (Solid) | 2-8°C | [2] |

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

-

Microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Protocol:

-

Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, dry microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh out 8.17 mg of this compound into the tared container.

-

Dissolving: Add 1.0 mL of anhydrous DMSO or absolute ethanol to the container with the this compound.

-

Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Table 2: Stock Solution Preparation and Storage

| Parameter | Recommendation |

| Recommended Solvents | Anhydrous DMSO, Absolute Ethanol |

| Recommended Stock Concentration | 1-10 mM |

| Storage Temperature | -20°C |

| Short-term Stability | While specific data for this compound is not readily available, similar ionophore stock solutions in DMSO are stable for up to 2 months at -20°C when protected from light and moisture.[3][4] |

Note on Solubility: While DMSO and ethanol are common solvents for ionophores, the exact solubility of this compound may vary. If the desired concentration is not achieved, a solubility test may be necessary. For some related ionophores, solubility in ethanol is around 4 mg/mL and in DMSO is around 3 mg/mL.[5]

Experimental Workflow: Investigating the Effect of Sodium Influx on Mitochondrial Function

This compound can be used to artificially increase intracellular sodium levels, allowing for the study of its impact on cellular processes. One critical area of investigation is mitochondrial function, as elevated intracellular sodium can lead to mitochondrial stress.[6][7]

Diagram 1: Experimental Workflow

Caption: Workflow for studying the effects of this compound on mitochondrial function.

Signaling Pathway: Impact of Increased Intracellular Sodium on Mitochondria

The influx of sodium ions mediated by this compound can trigger a cascade of events within the cell that ultimately impact mitochondrial health and function. This includes alterations in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and decreased ATP synthesis.[8][9][10]

Diagram 2: Cellular Signaling Pathway

Caption: Signaling cascade initiated by this compound leading to mitochondrial dysfunction.

References

- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-calcium Ionophore A23187 Brominated analog of the widely used cation ionophore A23187. Non-fluorescent and therefore suitable for use in the presence of fluorescent or metal-chelating probes. 76455-48-6 [sigmaaldrich.com]

- 4. Valinomycin | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Regulation of intracellular and mitochondrial Na in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increase of sodium delivery stimulates the mitochondrial respiratory chain H2O2 production in rat renal medullary thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Damage and Hypertension: Another Dark Side of Sodium Excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

Application Notes and Protocols: Sodium Ionophore VIII in Neuroscience Research

A comprehensive review of available scientific literature did not yield specific applications or detailed experimental protocols for Sodium Ionophore VIII (also known as SQI-Et or Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate) in the field of neuroscience research.

While the manipulation of sodium ion gradients is a critical aspect of neuroscience research, the available data indicates that this compound is primarily utilized in the fabrication of sodium-selective electrodes for potentiometric measurements. Its direct application in studying neuronal signaling pathways or in drug development related to neurological disorders is not documented in the reviewed literature.

However, to address the broader interest in the role of sodium ionophores in neuroscience, this document provides a detailed overview of the principles and applications of other, well-characterized sodium ionophores in this field. This information can serve as a valuable resource for researchers interested in modulating intracellular sodium concentrations to study neuronal function.

General Principles of Sodium Ionophores in Neuroscience